3-iodo-1H-indole-5-carboxylic acid
Overview
Description
3-iodo-1H-indole-5-carboxylic acid: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
3-Iodo-1H-indole-5-carboxylic acid, as an indole derivative, is known to interact with multiple receptors . Indole derivatives have been found in many important synthetic drug molecules, which bind with high affinity to these receptors . This broad-spectrum interaction makes indole derivatives valuable for the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes and functions.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities . For example, some indole derivatives have been reported to show inhibitory activity against influenza A . This suggests that the compound may affect the biochemical pathways related to these biological activities.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound’s action would result in changes in cellular processes and functions related to these activities.
Biochemical Analysis
Cellular Effects
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-1H-indole-5-carboxylic acid typically involves the iodination of an indole precursor followed by carboxylation. One common method is the electrophilic substitution reaction where an indole derivative is treated with iodine in the presence of an oxidizing agent. The carboxylation step can be achieved through various methods, including the use of carbon dioxide under high pressure or the reaction with a carboxylating agent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-iodo-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the iodine atom.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-5-carboxylic acid derivatives, while reduction can produce indole-5-methanol derivatives .
Scientific Research Applications
Chemistry: 3-iodo-1H-indole-5-carboxylic acid is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its derivatives have shown promise in various biological assays, including antiviral and anticancer activities .
Medicine: The compound and its derivatives are being investigated for their therapeutic potential. They have been found to interact with various biological targets, making them candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications .
Comparison with Similar Compounds
Indole-3-carboxylic acid: Another indole derivative with a carboxylic acid group at the 3-position.
5-Fluoro-1H-indole-3-carboxylic acid: A fluorinated indole derivative with similar chemical properties.
4-Methyl-1H-indole-3-carboxylic acid: A methylated indole derivative with a carboxylic acid group at the 3-position.
Uniqueness: 3-iodo-1H-indole-5-carboxylic acid is unique due to the presence of the iodine atom at the 3-position and the carboxylic acid group at the 5-position. This specific substitution pattern enhances its reactivity and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
3-iodo-1H-indole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO2/c10-7-4-11-8-2-1-5(9(12)13)3-6(7)8/h1-4,11H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRKORQSFPAVTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=CN2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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